Methyl 4-(1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1,3,4-oxadiazol-2-yl)benzoate is a heterocyclic compound that contains an oxadiazole ring fused with a benzoate ester. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation . One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3,4-oxadiazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .
Scientific Research Applications
Methyl 4-(1,3,4-oxadiazol-2-yl)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-(1,3,4-oxadiazol-2-yl)benzoate involves its interaction with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . For example, it can inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,2,3-Oxadiazole: Known for its use in medicinal chemistry.
1,2,5-Oxadiazole: Exhibits unique chemical properties and applications.
Uniqueness
Methyl 4-(1,3,4-oxadiazol-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with a benzoate ester makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
22816-03-1 |
---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 4-(1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-4-2-7(3-5-8)9-12-11-6-15-9/h2-6H,1H3 |
InChI Key |
FKUAJCIRULEXLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.